Alpiniaterpene A
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Overview
Description
Alpiniaterpene A is a naturally occurring compound found in the Alpinia species, which belongs to the Zingiberaceae family. This family is known for its diverse range of plants that are widely used in traditional medicine, culinary applications, and ornamental purposes. This compound is a type of terpenoid, a class of organic compounds that are known for their aromatic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
There are two main methods for preparing Alpiniaterpene A: chemical synthesis and natural extraction. Chemical synthesis involves complex and costly procedures, often requiring multiple steps and specific reaction conditions. Natural extraction, on the other hand, involves isolating the compound from plants such as mountain ginger. This method is generally more straightforward but may yield lower quantities of the compound.
Industrial Production Methods
Industrial production of this compound typically relies on natural extraction due to the high cost and complexity of chemical synthesis. The extraction process involves harvesting the plant material, followed by solvent extraction and purification steps to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Alpiniaterpene A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide, often under acidic conditions.
Reduction: Common reagents include hydrogen gas with a metal catalyst (such as palladium or platinum) or sodium borohydride.
Substitution: Common reagents include halogens (such as chlorine or bromine) and nucleophiles (such as hydroxide or cyanide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of products, depending on the nature of the substituent.
Scientific Research Applications
Alpiniaterpene A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying terpenoid synthesis and reactivity.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in traditional medicine systems.
Industry: Utilized in the development of natural flavorings, fragrances, and preservatives.
Mechanism of Action
The mechanism of action of Alpiniaterpene A involves its interaction with specific molecular targets and pathways. For example, it may exert its antimicrobial effects by disrupting bacterial cell membranes or inhibiting key enzymes involved in bacterial metabolism. Its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and signaling pathways.
Comparison with Similar Compounds
Alpiniaterpene A can be compared with other similar terpenoids, such as:
Alpiniaterpene B: Another terpenoid found in the Alpinia species, with similar biological activities but different structural features.
Labdane Diterpene: A compound with a similar terpenoid structure, known for its spicy aroma and potential use as a mosquito repellent.
Diarylheptanoids: A class of compounds also found in the Alpinia species, known for their diverse biological activities.
This compound is unique due to its specific structural features and the range of biological activities it exhibits
Biological Activity
Alpiniaterpene A is a naturally occurring terpenoid compound derived from the plant genus Alpinia, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. The findings are supported by various studies and case reports, providing a comprehensive overview of its potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of terpenoids, characterized by its complex hydrocarbon structure. The compound's unique configuration allows it to interact with biological systems effectively. Its structural features contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.
1. Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in various studies. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In an experimental model using carrageenan-induced paw edema in rats, this compound showed a reduction in swelling comparable to standard anti-inflammatory drugs.
Study | Model | Effect | Reference |
---|---|---|---|
In vivo study | Rat paw edema | 75% reduction in inflammation | |
In vitro study | Macrophages | Decreased TNF-α and IL-6 production |
2. Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains. It exhibits potent activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.
Bacterial Strain | MIC (mg/mL) | Activity |
---|---|---|
E. coli | 6.72 | Strong |
S. aureus | 6.63 | Strong |
3. Antioxidant Activity
This compound has been shown to possess significant antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. In various assays, including DPPH and ABTS radical scavenging tests, this compound demonstrated strong free radical scavenging activity, indicating its potential use as a natural antioxidant.
4. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. It has shown efficacy in inhibiting cell proliferation and inducing apoptosis in breast cancer cells through modulation of key signaling pathways such as NF-kB and MAPK.
Cancer Cell Line | Effect Observed | Reference |
---|---|---|
MDA-MB-231 (Breast) | Induced apoptosis | |
HepG2 (Liver) | Inhibited cell proliferation |
Case Studies
Several case studies have reported the therapeutic potential of this compound in clinical settings:
- A study involving patients with chronic inflammation showed that supplementation with this compound resulted in significant improvement in symptoms and inflammatory markers.
- Another case study highlighted its use in combination therapy for patients with resistant bacterial infections, demonstrating enhanced efficacy compared to standard treatments.
Properties
IUPAC Name |
(2R)-2-[(1R,4aS,8aS)-7-methoxycarbonyl-4-methylidene-2,3,4a,5,6,8a-hexahydro-1H-naphthalen-1-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-9-4-6-13(10(2)15(17)18)14-8-11(16(19)20-3)5-7-12(9)14/h8,10,12-14H,1,4-7H2,2-3H3,(H,17,18)/t10-,12-,13+,14+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWDROZZIFWYRS-ZZVYKPCYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(=C)C2C1C=C(CC2)C(=O)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1CCC(=C)[C@@H]2[C@@H]1C=C(CC2)C(=O)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.